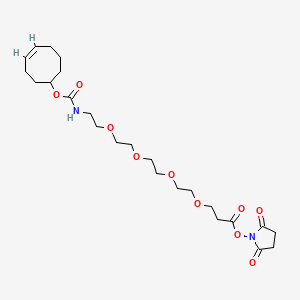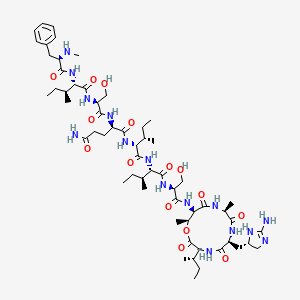
ThioD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ThioD is a thioester-activated aspartic acid.
Applications De Recherche Scientifique
Gold Leaching in Acid Thiourea Solutions
Thiourea has been extensively researched as a complexing reagent for gold leaching. It presents an alternative to cyanide for extracting gold from various mineral resources. Studies, including those from the University of Utah, indicate that thiourea decomposition is relatively slow in the presence of ferric sulfate in simple solutions. The research emphasizes the role of ferric sulfate and formamidine disulfide (FDS) as effective oxidants with rapid kinetics in this process. Moreover, it was observed that some sulfide minerals could significantly catalyze the redox reaction between thiourea and ferric ion, leading to high thiourea consumption, especially when excess ferric ion is present (Li & Miller, 2006).
Pharmacogenomics and Thiopurines
Thiopurines are widely recognized in the field of pharmacogenomics for their role as anticancer and immunosuppressive agents. The study conducted by Yin et al. (2017) emphasizes the impact of NUDT15 polymorphisms, like rs116855232, on thiopurines-induced myelotoxicity and thiopurines tolerance dose. It was discovered that the variant allele of rs116855232 significantly increases the risk of developing leucopenia and also influences the thiopurines intolerance dose. This study underlines the importance of considering genetic polymorphisms in NUDT15 as a pharmacogenetic indicator for the clinical use of thiopurines, especially in Asian populations (Yin et al., 2017).
Thiopeptides: Unique Antibiotics
Thiopeptides are acknowledged for their unique chemical structures and diverse biological activities. They are a class of natural product antibiotics that have been a subject of fascination due to their complex structures and biosynthesis. Although no thiopeptide has been approved for human use, mainly due to challenges like poor solubility and low bioavailability, the research from 2015 onwards has been significant in uncovering their biosynthetic routes and understanding their biological activity. This area of research holds promise for future developments in antibiotic therapies (Chan & Burrows, 2020).
Analytical Chemistry and Thiourea Derivatives
The versatility of thiourea and its derivatives is evident in their wide range of applications, from medicinal to chemosensor fields. Khan et al. (2020) discussed the coordination chemistry of thiourea with selected metals like Cu, Ag, and Au, highlighting its potential in biological and medicinal applications. The review also delves into the use of thiourea derivatives as chemosensors in analytical chemistry, stressing that these derivatives, when coordinated with the right metal ion, can significantly enhance activities in pharmaceutical chemistry (Khan et al., 2020).
Propriétés
Numéro CAS |
2206682-00-8 |
|---|---|
Nom du produit |
ThioD |
Formule moléculaire |
C12H20N2O5S |
Poids moléculaire |
304.36 |
Nom IUPAC |
(S)-2-Amino-4-((2-(((cyclopentyloxy)carbonyl)amino)ethyl)thio)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O5S/c13-9(11(16)17)7-10(15)20-6-5-14-12(18)19-8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,18)(H,16,17)/t9-/m0/s1 |
Clé InChI |
QYAZIXSDGGIHRH-VIFPVBQESA-N |
SMILES |
O=C(O)[C@@H](N)CC(SCCNC(OC1CCCC1)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ThioD; Thio-D; Thio D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride](/img/structure/B611262.png)


![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)
![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)


![5-[5-Hydroxy-6-(3-hydroxy-5-methylnon-1-enyl)-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B611277.png)



